3-(4-Oxo-4,5-dihydropyrimidin-5-yl)propanoic acid
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Overview
Description
3-(4-Oxo-4,5-dihydropyrimidin-5-yl)propanoic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol This compound is characterized by a pyrimidine ring structure with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-4,5-dihydropyrimidin-5-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the chlorination of 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid, followed by amination and heterocyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-4,5-dihydropyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring or the propanoic acid side chain .
Scientific Research Applications
3-(4-Oxo-4,5-dihydropyrimidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-4,5-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid: This compound has a similar structure but with an imidazole ring instead of a pyrimidine ring.
4,5-Dihydro-4-oxo-5-imidazolepropanoate: Another similar compound with an imidazole ring and a propanoic acid side chain.
Uniqueness
3-(4-Oxo-4,5-dihydropyrimidin-5-yl)propanoic acid is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(4-oxo-5H-pyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h3-5H,1-2H2,(H,10,11) |
InChI Key |
NEKHFRFWZICUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=O)C1CCC(=O)O |
Origin of Product |
United States |
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